Technical Guide: 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Technical Guide: 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
An In-depth Profile for Advanced Research and Development
Abstract
This document provides a comprehensive technical overview of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The guide synthesizes critical data on its physicochemical properties, outlines a plausible synthetic strategy, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.
Compound Identification and Core Physicochemical Properties
2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a substituted benzonitrile featuring two distinct ether linkages. The presence of both an ethoxy and a trifluoroethoxy group on the aromatic ring imparts unique electronic and lipophilic characteristics, making it a valuable building block in synthetic chemistry.
CAS Number: 175204-04-3[1][2][3][4]
Molecular Structure:
Caption: Chemical structure of 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of the compound. These parameters are critical for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [1] |
| Molecular Weight | 245.20 g/mol | [1][5] |
| Exact Mass | 245.06636305 u | [5] |
| Melting Point | 78 °C | [5] |
| Boiling Point | 320.9 °C at 760 mmHg | [5] |
| Density | 1.26 g/cm³ | [5] |
| Flash Point | 147.9 °C | [5] |
| XLogP3 | 3.1 | [5] |
| Topological Polar Surface Area | 42.2 Ų | [5] |
| Storage Conditions | Sealed in dry, 2-8°C, under inert gas | [1] |
Synthetic Strategy and Mechanistic Rationale
While specific proprietary synthesis routes may vary, a logical and scalable pathway can be proposed based on established organic chemistry principles for diaryl ethers and substituted benzonitriles. A common approach involves the sequential nucleophilic aromatic substitution (SₙAr) on a di-halogenated benzonitrile precursor.
Proposed Synthetic Workflow
The synthesis can be envisioned starting from a commercially available material like 2,6-dichlorobenzonitrile. The differential reactivity of the two chlorine atoms, or the sequential introduction of the alkoxy groups, is key to achieving the desired product.
Caption: Proposed two-step synthesis of the target compound via sequential SₙAr.
Causality and Experimental Choices
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Choice of Starting Material: 2,6-Dichlorobenzonitrile is an ideal precursor. The electron-withdrawing nitrile group activates the ortho positions towards nucleophilic attack, facilitating the SₙAr reaction.
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Sequential Addition: The two alkoxy groups are introduced sequentially. First, reacting with sodium ethoxide at controlled temperatures allows for the formation of the mono-substituted intermediate, 2-chloro-6-ethoxybenzonitrile. The choice of a strong base like sodium hydride (NaH) to generate the alkoxide in situ from the corresponding alcohol is a standard and effective protocol.
-
Second Substitution: The subsequent addition of sodium 2,2,2-trifluoroethoxide completes the synthesis. The trifluoroethoxy group is typically added in the second step. Its corresponding alcohol is more acidic than ethanol, meaning its conjugate base is less nucleophilic. Performing this substitution at a slightly elevated temperature ensures the reaction proceeds to completion.
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Purification: Given the potential for side products (di-ethoxy or di-trifluoroethoxy species) and unreacted starting material, purification by column chromatography is essential to isolate the final product with high purity. The purity would then be confirmed using techniques like HPLC, NMR, and LC-MS.[1]
Relevance and Applications in Drug Development
The benzonitrile moiety is a recognized pharmacophore in numerous approved drugs and clinical candidates.[6] Its utility stems from its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to form key interactions with biological targets.[6]
The Role of the Nitrile Group
The nitrile group is a versatile functional group in medicinal chemistry:
-
Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, mimicking the interactions of a carbonyl or hydroxyl group.[6]
-
Dipole Interactions: The strong dipole of the C≡N bond can engage in favorable interactions within protein binding pockets.[6]
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]
The Impact of Fluorine Substitution
The trifluoroethoxy group (–OCH₂CF₃) is a powerful modulator of a molecule's properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of oxidative metabolism, thereby increasing the half-life of a compound.
-
Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups and engage in specific, favorable interactions (e.g., with backbone amides) within an enzyme's active site, potentially increasing binding affinity.
-
Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell uptake.
Potential Therapeutic Targets
Given its structure, 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a prime candidate for inclusion in screening libraries targeting various enzymes. Benzonitrile derivatives have shown significant promise as:
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted aromatic core to occupy the ATP-binding site. The functional groups on this molecule could be optimized to achieve selectivity for specific kinases implicated in cancer or inflammatory diseases.
-
Antiviral Agents: Certain benzonitrile compounds have been identified as inhibitors of viral entry or replication, such as for the Hepatitis C Virus (HCV).
-
Enzyme Inhibitors: The nitrile group can act as a warhead in covalent inhibitors or simply as a key binding element in reversible inhibitors for enzymes like aromatase.[6]
Caption: Conceptual role of functional groups in target binding.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety. The information below is a synthesis of typical hazards associated with related compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification and Precautionary Measures
Based on data for analogous benzonitriles, this compound should be handled with care.[7][8]
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements (Examples) | Source(s) |
| Acute Toxicity | Harmful if swallowed or in contact with skin (Category 4). Toxic if inhaled. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [8] |
| Flammability | Combustible liquid. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. | P271: Use only outdoors or in a well-ventilated area. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [7][8] |
| First Aid | Standard procedures apply. | IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. | [7] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] The recommended storage temperature is between 2-8°C.[1] For long-term stability, especially to prevent hydrolysis, storing under an inert atmosphere (e.g., nitrogen or argon) is advised.
-
Disposal: Dispose of contents/container to an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[7][8] Do not allow the product to enter drains or waterways.[7]
References
-
Fluoropharm. 175204-04-3 | 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, tech. [Link]
-
Sciencelab.com. Material Safety Data Sheet - Benzonitrile. [Link]
-
ChemSynthesis. 2,4-bis(2,2,2-trifluoroethoxy)benzonitrile. [Link]
-
PubChem. 2-Ethoxybenzonitrile. [Link]
-
Xiamen Equation Chemical Co., Ltd. 2-ETHOXY-6-(2,2,2-TRIFLUOROETHOXY)BENZONITRILE. [Link]
-
Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry via PMC. [Link]
Sources
- 1. 175204-04-3|2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. 175204-04-3 | 2-Ethoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, tech - Fluoropharm [fluoropharm.com]
- 4. equationchemical.com [equationchemical.com]
- 5. echemi.com [echemi.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
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